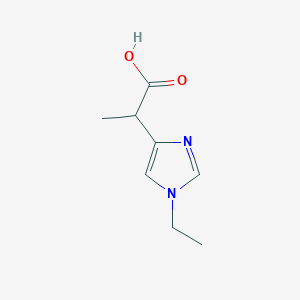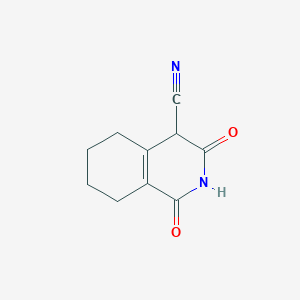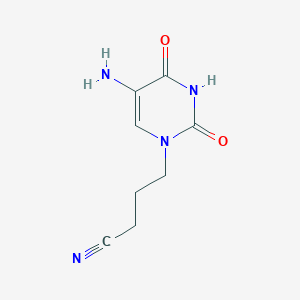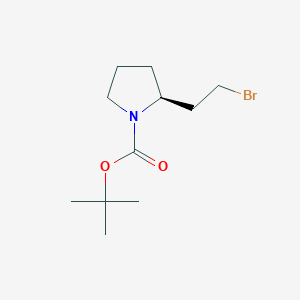
3'-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl is an organic compound characterized by the presence of a biphenyl structure substituted with fluoro, methoxy, and trifluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 3’-fluoro-2-methoxy-4-iodobiphenyl and 4-(trifluoromethyl)phenylboronic acid, are prepared.
Industrial Production Methods
Industrial production of 3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl may involve large-scale Suzuki–Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluoro and trifluoromethyl groups can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-fluorinated or de-trifluoromethylated products.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to target proteins, leading to modulation of biological activities. The methoxy group can also influence the compound’s pharmacokinetic properties, such as absorption and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)biphenyl: Lacks the fluoro and methoxy groups, resulting in different chemical and biological properties.
3-Fluoro-4-(trifluoromethyl)benzoic Acid: Contains a carboxylic acid group instead of a biphenyl structure.
Trifluoromethylpyridine: Contains a pyridine ring instead of a biphenyl structure.
Uniqueness
3’-Fluoro-2-methoxy-4-(trifluoromethyl)biphenyl is unique due to the combination of fluoro, methoxy, and trifluoromethyl groups on a biphenyl scaffold. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
1214370-51-0 |
|---|---|
Molekularformel |
C14H10F4O |
Molekulargewicht |
270.22 g/mol |
IUPAC-Name |
1-(3-fluorophenyl)-2-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10F4O/c1-19-13-8-10(14(16,17)18)5-6-12(13)9-3-2-4-11(15)7-9/h2-8H,1H3 |
InChI-Schlüssel |
PIRSJCMAYMAOPI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15240668.png)


![1-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-amine](/img/structure/B15240690.png)


![3-Bromo-5-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240713.png)

